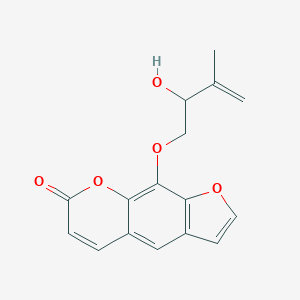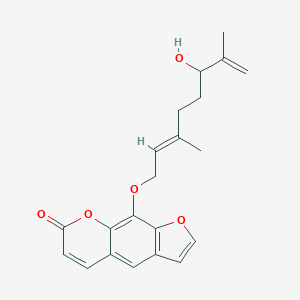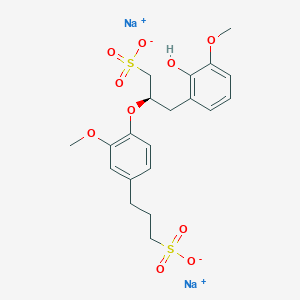
Minumicrolin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Minumicrolin is a natural product found in Murraya paniculata . It has been identified as a plant growth inhibitor and exhibits mild butyrylcholinesterase inhibition activity . It also shows potential as an anti-tumor-promoting agent .
Synthesis Analysis
This compound has been isolated from the aerial parts of Murraya paniculata . The structures of these compounds were determined through spectral analysis .
Molecular Structure Analysis
The molecular formula of this compound is C15H16O5 . Its molecular weight is 276.28 g/mol . The IUPAC name is 8-[(1R,2R)-1,2-dihydroxy-3-methylbut-3-enyl]-7-methoxychromen-2-one . The InChI is InChI=1S/C15H16O5/c1-8(2)13(17)14(18)12-10(19-3)6-4-9-5-7-11(16)20-15(9)12/h4-7,13-14,17-18H,1H2,2-3H3/t13-,14-/m1/s1 . The Canonical SMILES is CC(=C)C@HC=C2)OC)O)O .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 276.28 g/mol . It is a powder in its physical form .
Scientific Research Applications
Antiplatelet Aggregation Activity : Minumicrolin has shown significant activity in antiplatelet aggregation assays. It was found in Murraya omphalocarpa, and its isolation was guided by its bioactivity. This compound displayed significant inhibition of platelet aggregation induced by various agents, indicating its potential in cardiovascular research and therapies (Chia et al., 2008).
Plant Growth Inhibition : this compound has been identified as a potent inhibitor of plant growth, particularly effective against the second leaf sheath elongation of rice seedlings. This finding was a result of investigating naturally occurring plant growth inhibitors in Rutaceous plants in Thailand (Jiwajinda et al., 2000).
Butyrylcholinesterase Inhibition : In addition to its plant growth inhibition properties, this compound exhibited mild butyrylcholinesterase inhibition activity. This activity was observed in a study involving the isolation of various coumarins from Murraya paniculata (Saied et al., 2008).
Cytotoxicity in Cancer Research : this compound, along with other compounds, was isolated from Micromelum minutum and exhibited cytotoxicity against cholangiocarcinoma cell line KKU-100. This suggests its potential application in cancer research, specifically in the study of natural compounds with cytotoxic properties (Lekphrom et al., 2011).
Safety and Hazards
When handling Minumicrolin, it is recommended to do so in a well-ventilated place. Suitable protective clothing should be worn, and contact with skin and eyes should be avoided. Dust and aerosols should not be formed. Non-sparking tools should be used, and fire caused by electrostatic discharge steam should be prevented .
Mechanism of Action
Target of Action
Murrangatin, a natural product, primarily targets the AKT signaling pathway . AKT, also known as Protein Kinase B, plays a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .
Mode of Action
Murrangatin interacts with its primary target, the AKT signaling pathway, by inhibiting its activation . This inhibition is evidenced by the decrease in AKT phosphorylation at site Ser473 .
Biochemical Pathways
The AKT signaling pathway, affected by Murrangatin, plays a significant role in regulating tumor growth and angiogenesis . By inhibiting the activation of AKT, Murrangatin can suppress angiogenesis induced by tumor cell-derived media .
Pharmacokinetics
Computational methods have significantly advanced the study of chemical admet properties, offering both an economical and a time-efficient approach .
Result of Action
Murrangatin has been found to strongly inhibit the growth of subintestinal vessels in zebrafish embryos and tumor conditioned media-induced angiogenic phenotypes including cell proliferation, cell invasion, cell migration, and tube formation . These findings indicate that Murrangatin can inhibit tumor-induced angiogenesis, at least in part through the regulation of AKT signaling pathways .
Action Environment
It’s worth noting that the environment can significantly influence the phenotypic variation of many compounds .
Biochemical Analysis
Biochemical Properties
Murrangatin has been found to interact with various biomolecules, particularly in the context of angiogenesis . Angiogenesis is a process involving the growth of new blood vessels from pre-existing ones, which is crucial in many physiological and pathological conditions. Murrangatin has been shown to inhibit angiogenesis, suggesting that it interacts with enzymes and proteins involved in this process
Cellular Effects
In cellular contexts, Murrangatin has been shown to have significant effects on various types of cells and cellular processes . For instance, it has been found to inhibit the proliferation of lung cancer cells . Moreover, Murrangatin has been shown to influence cell function by impacting cell signaling pathways, specifically the AKT signaling pathway . It does not, however, impact the extracellular signal-regulated kinase 1/2 phosphorylation .
Molecular Mechanism
The molecular mechanism of Murrangatin’s action is thought to be related to its ability to inhibit AKT activation By inhibiting AKT activation, Murrangatin can exert its effects at the molecular level .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of compound 'Minumicrolin' involves the condensation of two molecules of 2-nitrophenol with one molecule of 4-methylbenzaldehyde in the presence of a base to form a Schiff base intermediate. This intermediate is then reduced with sodium borohydride to yield the final product.", "Starting Materials": [ "2-nitrophenol", "4-methylbenzaldehyde", "base (such as sodium hydroxide or potassium hydroxide)", "sodium borohydride", "solvent (such as ethanol or methanol)" ], "Reaction": [ "Step 1: Dissolve 2-nitrophenol (2 equiv.) and 4-methylbenzaldehyde (1 equiv.) in a suitable solvent.", "Step 2: Add a base (1.5 equiv.) to the reaction mixture and stir for several hours at room temperature.", "Step 3: Filter the reaction mixture to obtain the Schiff base intermediate as a yellow solid.", "Step 4: Dissolve the Schiff base intermediate in a suitable solvent and add sodium borohydride (2 equiv.) to the reaction mixture.", "Step 5: Stir the reaction mixture at room temperature for several hours until the reaction is complete.", "Step 6: Acidify the reaction mixture with dilute hydrochloric acid to obtain the final product, Minumicrolin, as a white solid.", "Step 7: Purify the product by recrystallization or column chromatography." ] } | |
CAS No. |
88546-96-7 |
Molecular Formula |
C15H16O5 |
Molecular Weight |
276.28 g/mol |
IUPAC Name |
8-[(1S,2S)-1,2-dihydroxy-3-methylbut-3-enyl]-7-methoxychromen-2-one |
InChI |
InChI=1S/C15H16O5/c1-8(2)13(17)14(18)12-10(19-3)6-4-9-5-7-11(16)20-15(9)12/h4-7,13-14,17-18H,1H2,2-3H3/t13-,14-/m0/s1 |
InChI Key |
DKEANOQWICTXTP-KBPBESRZSA-N |
Isomeric SMILES |
CC(=C)[C@@H]([C@H](C1=C(C=CC2=C1OC(=O)C=C2)OC)O)O |
SMILES |
CC(=C)C(C(C1=C(C=CC2=C1OC(=O)C=C2)OC)O)O |
Canonical SMILES |
CC(=C)C(C(C1=C(C=CC2=C1OC(=O)C=C2)OC)O)O |
Appearance |
Powder |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2',5',9',10',13'-Pentaacetyloxy-1'-hydroxy-8',12',15',15'-tetramethylspiro[oxirane-2,4'-tricyclo[9.3.1.03,8]pentadec-11-ene]-7'-yl) acetate](/img/structure/B197895.png)





![2-[[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-3,4,5-triol](/img/structure/B198087.png)


![[(3S,4aR,6aR,6bS,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-yl] acetate](/img/structure/B198114.png)


